Xenysalate

Description

Historical Context of Xenysalate in Academic Research

The historical context of this compound in academic research appears to be linked to investigations into compounds with potential biological activities, particularly in the dermatological field . While detailed historical timelines of its initial synthesis and study are not extensively documented in the provided search results, its identification with a CAS registry number (5560-62-3) indicates its formal recognition within chemical databases . Academic research has explored its potential applications, suggesting an interest in its properties for treating inflammatory skin conditions . Studies have also utilized this compound as a model compound in fundamental chemical research, specifically in the study of esterification and aromatic substitution reactions, providing insights into reaction mechanisms and kinetics .

Academic Significance and Identified Research Gaps of this compound

The academic significance of this compound lies in its demonstrated biological activities, including antioxidant and anti-inflammatory properties, as well as its potential to enhance cell proliferation and migration, which are relevant to wound healing processes . These properties make it a compound of interest for further investigation in dermatology and potentially other areas.

Despite the established efficacy of this compound in some dermatological contexts, research gaps have been identified . Comparative studies evaluating this compound against other topical agents, such as ketoconazole (B1673606) or zinc pyrithione, are reported as sparse . This suggests a need for more comprehensive comparative research to fully understand its relative effectiveness and positioning among existing treatments. Identifying research gaps is a crucial aspect of advancing knowledge in any field, highlighting areas where further investigation is required to address unanswered questions or deficiencies in existing knowledge snhu.eduoxbridgeessays.comresearchgate.net. These gaps can include a lack of sufficient evidence, conflicting findings, or underrepresented populations in studies oxbridgeessays.comsmartresearcher.me.

Current Research Landscape and Emerging Themes in this compound Studies

The current research landscape for this compound continues to explore its potential in medical applications, particularly in formulations for treating skin conditions . Investigations into creams and ointments aimed at reducing skin inflammation, as well as potential inclusion in medicated shampoos and topical treatments, represent ongoing areas of study .

Emerging themes in this compound studies appear to revolve around a deeper understanding of its mechanism of action and the exploration of its broader biological activities . While the exact mechanism is not fully understood, research suggests it may involve interactions with cellular membranes and enzymes, with the hydrolysis of its ester group potentially releasing biphenyl-2-carboxylic acid, which could target skin molecules to exert anti-inflammatory effects .

Detailed research findings highlight specific observed effects. For instance, studies have shown that extracts containing this compound exhibit antioxidant activity by scavenging DPPH free radicals and reducing reactive oxygen species (ROS) levels in HaCaT cells stimulated with H₂O₂ . In vitro assays have also indicated its ability to inhibit hyaluronidase (B3051955) activity, an enzyme linked to inflammation . Furthermore, scratch assays have suggested that treatment with this compound extracts can promote cell migration and proliferation, supporting its potential role in wound healing .

The synthesis and characterization of this compound in academic settings typically involve multi-step organic reactions, with purity validation commonly performed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy . Researchers emphasize the importance of detailed documentation of synthetic protocols, including solvent systems, reaction temperatures, and catalyst ratios, to ensure reproducibility . For novel synthetic routes, mass spectrometry (MS) and elemental analysis are recommended for structural confirmation . Addressing batch-to-batch variability in physicochemical properties like crystallinity and solubility is also an important consideration in research, often involving quality-by-design (QbD) principles and statistical process control (SPC) .

The exploration of this compound's chemical properties and reactions also remains relevant in the current landscape, with its use as a model compound providing valuable data on solvent effects on reaction rates and contributing to the understanding of esterification and aromatic substitution mechanisms .

Here are some detailed research findings presented in a table format:

| Research Area | Observed Effect | Method/Context | Source |

| Antioxidant Activity | Effective scavenging of DPPH free radicals | Study using extracts containing this compound | |

| Significant reduction in ROS levels | HaCaT cells during H₂O₂ stimulation assays | ||

| Anti-inflammatory Effects | Inhibition of hyaluronidase activity | In vitro assays | |

| Cellular Proliferation & Migration | Promoted cell migration and proliferation (potential for wound healing) | Scratch assays using extracts containing this compound |

Another table summarizing analytical methods mentioned in research:

| Analytical Method | Purpose | Application in this compound Research | Source |

| Thin-layer Chromatography (TLC) | Detection and separation | Analysis of this compound | |

| Gas Chromatography (GC) | Detection and separation | Analysis of this compound | |

| High-Performance Liquid Chromatography (HPLC) | Purity validation (typically ≥98%) | Synthesis and characterization | |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Purity validation and structural confirmation | Synthesis and characterization | |

| Mass Spectrometry (MS) | Structural confirmation | For novel synthetic routes | |

| Elemental Analysis | Structural confirmation | For novel synthetic routes | |

| X-ray Powder Diffraction (XRPD) | Assessing crystallinity | Addressing batch variability | |

| Shake-Flask Method | Assessing solubility | Addressing batch variability |

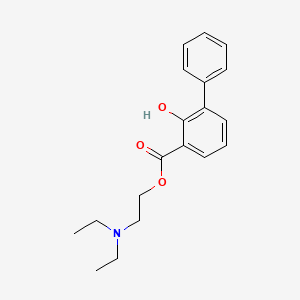

Structure

3D Structure

Properties

IUPAC Name |

2-(diethylamino)ethyl 2-hydroxy-3-phenylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-3-20(4-2)13-14-23-19(22)17-12-8-11-16(18(17)21)15-9-6-5-7-10-15/h5-12,21H,3-4,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLDCSYXMVXILQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CC=CC(=C1O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063086 | |

| Record name | [1,1'-Biphenyl]-3-carboxylic acid, 2-hydroxy-, 2-(diethylamino)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3572-52-9 | |

| Record name | Biphenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3572-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xenysalate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003572529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xenysalate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13815 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | [1,1'-Biphenyl]-3-carboxylic acid, 2-hydroxy-, 2-(diethylamino)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-3-carboxylic acid, 2-hydroxy-, 2-(diethylamino)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xenysalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIPHENAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65X88IL51X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Manufacturing Methodologies of Xenysalate

Established Synthetic Routes and Mechanistic Investigations

The fundamental synthetic route for Xenysalate involves the esterification of biphenyl-2-carboxylic acid with 2-(diethylamino)ethanol. nih.gov This reaction forms the ester linkage characteristic of this compound's structure.

Esterification Reaction Pathways and Catalysis

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is the core chemical transformation in this compound synthesis. nih.gov This process typically requires the presence of an acid catalyst to facilitate the reaction. nih.govnih.gov Common acid catalysts used in esterification include strong mineral acids like sulfuric acid. nih.govnih.gov Other Brønsted acids can also be employed. wikidata.org

The mechanism for acid-catalyzed esterification generally proceeds through a series of steps. Initially, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon. nih.govcenmed.comuni.lu The alcohol (in this case, 2-(diethylamino)ethanol) then acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate. cenmed.comuni.lu A proton transfer occurs within this intermediate, followed by the elimination of water as a leaving group. cenmed.comuni.lu Finally, deprotonation yields the neutral ester product, this compound, and regenerates the acid catalyst. cenmed.comuni.lu

Optimization of Reaction Conditions and Yields in Laboratory Settings

In laboratory settings, optimizing the reaction conditions is essential to maximize the yield and purity of this compound. The esterification reaction is typically carried out under reflux conditions to ensure efficient conversion of reactants. nih.gov Since esterification is a reversible reaction, strategies are often employed to shift the equilibrium towards product formation. cenmed.com These strategies can include using an excess of one of the reactants, such as the alcohol or the carboxylic acid, or removing water from the reaction mixture as it is formed. cenmed.com

Detailed documentation of reaction parameters, including solvent systems, reaction temperatures, and catalyst ratios, is critical in laboratory synthesis to ensure reproducibility of results and to identify optimal conditions. nih.gov While specific experimental data tables detailing yield optimization for this compound synthesis were not found, typical optimization studies in organic synthesis involve systematically varying parameters like temperature, reaction time, catalyst concentration, and reactant ratios, and measuring the resulting yield and purity using analytical techniques.

Approaches to Industrial-Scale Synthesis of this compound

Industrial production of this compound generally follows a synthetic route similar to that used in the laboratory but is conducted on a significantly larger scale. nih.gov This involves carrying out the esterification reaction in large reactors with precise control over critical parameters such as temperature and pressure to optimize both the yield and the purity of the final product. nih.gov Companies specializing in chemical synthesis often offer custom synthesis services, including the scale-up of production for compounds like this compound, indicating established methodologies for manufacturing at industrial quantities. Industrial processes often incorporate continuous or semi-continuous methods to improve efficiency and throughput compared to batch laboratory synthesis.

Purity and Structural Integrity Validation Protocols in Synthesis Research

Ensuring the purity and confirming the structural integrity of synthesized this compound are paramount in synthesis research and manufacturing. Standard analytical techniques are employed for validation. High-performance liquid chromatography (HPLC) is commonly used to assess the purity of the synthesized compound, often with a purity threshold of 98% or higher considered acceptable. nih.gov Nuclear magnetic resonance (NMR) spectroscopy is another essential tool for confirming the structure of this compound by providing detailed information about the arrangement of atoms within the molecule. nih.gov

Advanced Spectroscopic and Chromatographic Characterization Techniques in Xenysalate Research

Spectroscopic Methodologies for Structural Elucidation and Purity Assessment

These methods are fundamental in determining the chemical structure and purity of a compound like Xenysalate.

Chromatographic Separation Techniques for this compound Analysis

Chromatography is essential for separating this compound from other substances and for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity AssessmentHPLC is a versatile technique for the analysis of a wide range of compounds. A typical method for this compound would likely employ reverse-phase chromatography. Method development would involve selecting an appropriate column (e.g., C18), optimizing the mobile phase composition (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution), setting the flow rate, and choosing a suitable detector (e.g., UV-Vis, based on the aromatic rings). As with other techniques, specific parameters and data tables for a validated method are not publicly available.

Without access to peer-reviewed studies or analytical documentation focusing specifically on this compound, any attempt to provide the detailed research findings and data tables required by the prompt would be speculative and would not meet the standard of scientific accuracy.

Thin-Layer Chromatography (TLC) in Initial this compound Characterization

Thin-Layer Chromatography (TLC) serves as a fundamental and versatile technique for the initial characterization of chemical compounds like this compound. umass.edu Its simplicity, speed, and low cost make it an ideal preliminary method to assess purity, identify components in a mixture, and optimize solvent systems for more advanced chromatographic techniques. umass.edulibretexts.org

In the context of this compound analysis, TLC operates on the principle of differential partitioning of the compound between a stationary phase and a mobile phase. umass.edu The stationary phase is typically a polar adsorbent, such as silica (B1680970) gel or alumina, coated as a thin layer on a support like a glass or aluminum plate. aga-analytical.com.pl The mobile phase, a solvent or a mixture of solvents, moves up the plate via capillary action, carrying the sample with it. umass.edu

The separation is based on the polarity of this compound relative to the stationary and mobile phases. umass.edu Given its structure (2-(biphenyl-4-yloxy)ethyl 2-hydroxybenzoate), this compound possesses both polar (ester, hydroxyl) and non-polar (biphenyl) moieties, suggesting it is a compound of medium polarity. In a normal-phase TLC system (polar stationary phase), a less polar mobile phase would result in stronger retention of this compound on the plate, leading to a lower Retention Factor (Rf) value. Conversely, a more polar mobile phase would increase the compound's mobility, resulting in a higher Rf value. libretexts.org

The Rf value, a key parameter in TLC, is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org It is a characteristic value for a specific compound under defined conditions (stationary phase, mobile phase, temperature).

Detailed Research Findings:

Specific experimental data for the TLC analysis of this compound is scarce. However, a hypothetical TLC experiment for the initial characterization of a synthesized batch of this compound could involve the following parameters. The results of such an analysis would allow for a preliminary assessment of its purity.

Interactive Data Table: Hypothetical TLC Parameters for this compound Analysis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (B1210297) (7:3, v/v) |

| Sample Solvent | Dichloromethane (B109758) |

| Detection | UV light at 254 nm |

| Expected Rf Value | ~0.45 |

This table is illustrative and based on general principles for a compound with the expected polarity of this compound.

Capillary Electrophoresis (CE) for this compound Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that can be employed for the analysis of ionic or ionizable compounds. wikipedia.orglibretexts.org this compound, containing a hydroxyl group, can be analyzed in its ionized form under appropriate pH conditions. CE separations are performed in a narrow-bore fused-silica capillary filled with an electrolyte solution. libretexts.org When a high voltage is applied across the capillary, components of a sample migrate at different velocities based on their charge, size, and the electroosmotic flow (EOF). sciex.com

The most common mode of CE, Capillary Zone Electrophoresis (CZE), separates analytes based on their charge-to-mass ratio. sciex.com For this compound analysis, a basic buffer could be used to deprotonate the hydroxyl group, imparting a negative charge on the molecule and allowing it to migrate in the electric field. clinicallab.com

The key advantages of CE include high separation efficiency, short analysis times, and the requirement for only minute sample volumes. sciex.com Detection is typically performed using UV-Vis spectroscopy, where the analyte is detected as it passes through a window in the capillary. sciex.com

Detailed Research Findings:

While no specific studies on the CE analysis of this compound are readily found, the general parameters for the analysis of similar phenolic compounds can be extrapolated. An illustrative method for this compound analysis by CE is outlined below.

Interactive Data Table: Illustrative Capillary Electrophoresis Conditions for this compound

| Parameter | Condition |

| Capillary | Fused-silica, 50 µm i.d., 60 cm total length |

| Background Electrolyte | 25 mM Borate buffer, pH 9.2 |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 214 nm |

This table presents a hypothetical set of conditions and is not based on published experimental data for this compound.

Sample Preparation and Pre-treatment Methods for this compound Analytical Studies

Proper sample preparation is a critical step to ensure accurate and reproducible results in any analytical study of this compound. analytik-jena.com The primary goals of sample preparation are to remove interfering matrix components, concentrate the analyte to a detectable level, and ensure the sample is in a solvent compatible with the analytical instrument. wiley.com

For chromatographic and electrophoretic analysis, samples must be free of particulate matter to prevent clogging of the system. biotage.com Common initial steps include centrifugation and filtration. biotage.com

Depending on the sample matrix (e.g., biological fluids, environmental samples), more complex extraction techniques may be necessary.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids. For this compound, one could use an organic solvent like ethyl acetate or dichloromethane to extract it from an aqueous matrix.

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that uses a solid adsorbent (the stationary phase) packed in a cartridge to isolate the analyte from a liquid sample. analytik-jena.com For a compound of medium polarity like this compound, a reversed-phase SPE cartridge (e.g., C18) could be employed. The sample would be loaded, interfering polar compounds washed away, and then this compound eluted with a less polar solvent.

The choice of sample preparation method depends heavily on the nature of the sample matrix and the concentration of this compound.

Interactive Data Table: General Sample Preparation Workflow for this compound

| Step | Technique | Purpose | Details |

| 1. Initial Clarification | Centrifugation/Filtration | Remove particulate matter | Centrifuge at 10,000 x g for 15 min; filter supernatant through a 0.45 µm syringe filter. |

| 2. Extraction (if needed) | Solid-Phase Extraction (SPE) | Isolate and concentrate this compound | Use a C18 SPE cartridge. Condition with methanol and water. Load the sample. Wash with a water/methanol mixture. Elute with a higher concentration of methanol or acetonitrile. |

| 3. Solvent Evaporation & Reconstitution | Nitrogen Evaporation | Concentrate the sample | Evaporate the eluent under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase or background electrolyte for analysis. |

This table provides a general workflow and specific conditions would need to be optimized based on the sample matrix.

Chemical Reactivity and Transformation Studies of Xenysalate

Detailed Investigation of Reaction Mechanisms

The reactivity of Xenysalate is dictated by its ester linkage and the electron distribution within its aromatic rings. These characteristics allow it to participate in a range of reactions, including esterification-like processes, and electrophilic and nucleophilic substitutions on the aromatic core.

While this compound is already an ester, its formation serves as a classic example of the Fischer-Speier esterification mechanism. This acid-catalyzed reaction involves the condensation of a carboxylic acid (biphenyl-2-carboxylic acid) and an alcohol. organic-chemistry.org The mechanism proceeds through several equilibrium steps:

Protonation of the Carbonyl: An acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemguide.co.uk

Nucleophilic Attack: The alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. organic-chemistry.org

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a better leaving group (water). masterorganicchemistry.com

Elimination of Water: The intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. chemguide.co.uk

The reaction is reversible, and the equilibrium can be shifted towards the product by using an excess of one reactant or by removing water as it forms. organic-chemistry.org The kinetics of such reactions are often studied under pseudo-homogeneous models, and can follow second-order kinetics. nih.gov

Table 1: Illustrative Kinetic Data for a Model Esterification Reaction

| Reactant Concentration (mol/L) | Catalyst Concentration (mol/L) | Temperature (°C) | Initial Rate (mol/L·s) | Rate Constant (k) (L/mol·s) |

|---|---|---|---|---|

| 0.1 | 0.01 | 60 | 2.0 x 10⁻⁵ | 0.0020 |

| 0.2 | 0.01 | 60 | 8.0 x 10⁻⁵ | 0.0020 |

| 0.1 | 0.02 | 60 | 4.0 x 10⁻⁵ | 0.0020 |

| 0.1 | 0.01 | 70 | 4.5 x 10⁻⁵ | 0.0045 |

The biphenyl (B1667301) ring system of this compound can undergo both electrophilic and nucleophilic aromatic substitution, depending on the reaction conditions and the nature of the attacking species.

Electrophilic Aromatic Substitution (EAS): Aromatic rings, like the biphenyl moiety in this compound, are electron-rich and can act as nucleophiles. masterorganicchemistry.com The general mechanism for EAS involves two main steps:

Attack on the Electrophile: The π electrons of an aromatic ring attack a strong electrophile (E+), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step is typically the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.comchemistrysteps.com

Deprotonation: A base removes a proton from the carbon atom bonded to the electrophile, restoring the aromatic system. chemistrysteps.com

Common EAS reactions include nitration, halogenation, and sulfonation. The existing substituents on the biphenyl rings would direct the position of the incoming electrophile.

Nucleophilic Aromatic Substitution (SNAr): For nucleophilic aromatic substitution to occur, the aromatic ring must be electron-deficient. masterorganicchemistry.com This is typically achieved by the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to a good leaving group (such as a halide). wikipedia.org The SNAr mechanism proceeds via an addition-elimination pathway:

Nucleophilic Attack: A strong nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comwikipedia.org

Loss of the Leaving Group: The intermediate collapses, expelling the leaving group and reforming the aromatic ring. masterorganicchemistry.com

This mechanism differs significantly from SN1 and SN2 reactions, as it involves an initial addition step that temporarily breaks aromaticity. wikipedia.org

Oxidative Degradation Pathways and Products of this compound

The oxidative degradation of this compound would likely target the electron-rich biphenyl rings and the ester functional group. Oxidative processes can be initiated by strong oxidizing agents or advanced oxidation processes that generate highly reactive species like hydroxyl radicals. nih.gov Potential degradation pathways include:

Hydroxylation: Addition of hydroxyl groups to the aromatic rings, forming hydroxylated biphenyl derivatives.

Bond Cleavage: The C-C bond linking the two phenyl rings could be cleaved, leading to the formation of single-ring aromatic compounds. The ester linkage can also be cleaved through oxidation.

Further Oxidation: The initial transformation products can undergo further oxidation, leading to ring-opening and the formation of smaller aliphatic acids and eventually mineralization to CO₂ and H₂O. nih.gov

The specific products formed depend on the oxidant used and the reaction conditions. nih.govnih.gov

Reductive Transformations and Corresponding Products of this compound

Reductive processes would primarily target the ester group and any oxidized functional groups on the aromatic rings. Catalytic hydrogenation is a common method for such transformations. Possible reductive pathways include:

Reduction of the Ester: The ester group can be reduced to yield two alcohols: 2-phenylbenzyl alcohol and the alcohol corresponding to the salicylate (B1505791) portion.

Reduction of Aromatic Rings: Under harsh conditions (high pressure and temperature), the aromatic rings of the biphenyl system can be hydrogenated to form cyclohexyl-cyclohexane derivatives.

Hydrolytic Stability and Metabolite Formation (e.g., Biphenyl-2-carboxylic acid)

Hydrolysis is a critical transformation pathway for esters like this compound, influencing their persistence in aqueous environments. nih.gov The ester linkage is susceptible to cleavage by water, a reaction that can be catalyzed by acids or bases.

Under aqueous conditions, this compound is expected to hydrolyze, breaking the ester bond to yield its constituent parent molecules: Biphenyl-2-carboxylic acid and the corresponding salicylic (B10762653) acid derivative. This process is a key pathway for metabolite formation. researchgate.net The rate of hydrolysis is highly dependent on pH and temperature. nih.gov Biphenyl-2-carboxylic acids are recognized as important intermediates in the synthesis of various compounds. google.comgoogle.com

Table 2: Illustrative Hydrolytic Half-Life of a Model Ester at 25°C

| pH Condition | Rate Constant (k) (day⁻¹) | Half-Life (t₁/₂) (days) |

|---|---|---|

| 4.0 (Acidic) | 0.085 | 8.2 |

| 7.0 (Neutral) | 0.011 | 63.0 |

| 9.0 (Basic) | 0.150 | 4.6 |

Solvent Effects on this compound Reaction Rates and Mechanisms

The choice of solvent can profoundly influence the rate and mechanism of chemical reactions involving this compound by stabilizing or destabilizing reactants, transition states, or intermediates. wikipedia.orgrsc.org Key solvent properties affecting reactivity include polarity, dielectric constant, and the ability to form hydrogen bonds. chemrxiv.org

According to the Hughes-Ingold rules, the effects of solvent polarity on reaction rates can be summarized as follows:

An increase in solvent polarity generally accelerates reactions where the transition state is more charged than the reactants. wikipedia.org

An increase in solvent polarity generally decelerates reactions where the reactants are more charged than the transition state. wikipedia.org

A change in solvent polarity has little effect on reactions where there is no significant change in charge between reactants and the transition state. wikipedia.org

For instance, in a potential SNAr reaction involving this compound, a polar aprotic solvent would be preferred over a polar protic solvent. Protic solvents can solvate and deactivate strong nucleophiles through hydrogen bonding, thereby slowing the reaction rate. wikipedia.org

Table 3: Relative Reaction Rates for a Model SN2 Reaction in Various Solvents

| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate |

|---|---|---|---|

| Methanol (B129727) | Polar Protic | 33 | 1 |

| Water | Polar Protic | 78 | 7 |

| Dimethylformamide (DMF) | Polar Aprotic | 37 | 1,300 |

| Acetonitrile (B52724) | Polar Aprotic | 37 | 5,000 |

Biological Activity and Pharmacological Research of Xenysalate

Elucidation of Xenysalate's Molecular Mechanism of Action

Detailed scientific studies outlining the precise molecular mechanism of action for this compound are not available in the reviewed literature. Consequently, a comprehensive understanding of its direct interactions with cellular components remains unelucidated.

Interactions with Cellular Membranes and Endogenous Enzymes

There is no specific information available in the public scientific literature detailing the interactions of this compound with cellular membranes or endogenous enzymes.

Identification and Characterization of Specific Molecular Targets in Biological Systems

The specific molecular targets of this compound within biological systems have not been identified or characterized in the available research.

Role of Hydrolytic Products in Pharmacological Effects

Information regarding the hydrolytic products of this compound and their contribution to its pharmacological effects is not present in the accessible scientific literature.

Antioxidant Properties and Cellular Protection Mechanisms

While the broader class of salicylates, to which this compound belongs, is known for potential antioxidant activities, specific studies quantifying these properties for this compound are absent from the public scientific record.

Free Radical Scavenging Capacity and In Vitro Assays

There are no publicly available research findings or data from in vitro assays that specifically measure the free radical scavenging capacity of this compound. Therefore, no data table on this aspect can be provided.

Inhibition of Reactive Oxygen Species (ROS) Production in Cell Models

Scientific studies investigating the ability of this compound to inhibit the production of reactive oxygen species (ROS) in cellular models have not been found in the public domain. As a result, no data table detailing such research findings can be compiled.

Anti-inflammatory Pathways and Effects of this compound

There is a lack of specific research detailing the anti-inflammatory pathways and effects of this compound. While its salicylate (B1505791) moiety suggests potential anti-inflammatory properties, dedicated studies on this compound's interaction with inflammatory cascades are not available.

Inhibition of Hyaluronidase (B3051955) Activity and Related Enzymes

No scientific studies were identified that investigate the effect of this compound on hyaluronidase activity or related enzymes. Therefore, there is no evidence to suggest that this compound acts as an inhibitor or an activator of these enzymes.

Modulation of Inflammatory Mediators and Signaling Pathways

Specific data on how this compound modulates inflammatory mediators (such as cytokines and prostaglandins) and associated signaling pathways (like NF-κB or MAPK) is not available in the current body of scientific literature. Research on related salicylate compounds shows modulation of these pathways, but such activity cannot be directly attributed to this compound without specific experimental evidence.

Cellular Proliferation and Migration Studies

Investigations into the influence of this compound on cellular proliferation and migration have not been reported in the available scientific literature.

Investigations into this compound's Influence on Cell Growth and Division

There are no published studies that specifically examine the effects of this compound on cell growth, the cell cycle, or the process of cell division.

Promotion of Cell Migration and its Relevance to Tissue Repair Processes

Information regarding the role of this compound in promoting or inhibiting cell migration, and its potential relevance to tissue repair, is currently absent from scientific research databases.

Influence on Metabolic Pathways and Enzyme Activity Modulation

Detailed research on the influence of this compound on metabolic pathways and its capacity to modulate enzyme activity is not available. While other salicylates are known to affect metabolic processes, the specific effects of the this compound compound have not been characterized.

Research into Mitophagy Stimulation and its Impact on Muscle Health

Currently, there is a notable absence of scientific literature and clinical research specifically investigating the role of this compound in the stimulation of mitophagy and its subsequent impact on muscle health. Extensive searches of pharmacological and biomedical databases have not yielded studies that explore the mechanisms by which this compound might influence the selective degradation of mitochondria in muscle cells or the physiological consequences of such a process.

This compound, a derivative of salicylic (B10762653) acid, belongs to the broader class of non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for salicylates is generally understood to be the inhibition of cyclooxygenase (COX) enzymes, which in turn reduces the production of prostaglandins, key mediators of inflammation and pain. wikipedia.orgarthritis.org While some compounds are known to influence cellular quality control processes like mitophagy, research into whether this compound possesses such properties has not been published.

The field of mitophagy in muscle health is an active area of investigation, with studies often focusing on compounds that can mimic the effects of exercise or caloric restriction. webmd.comdrugbank.com However, the existing body of research does not establish a link between this compound and the molecular pathways governing mitophagy, such as the PINK1/Parkin pathway, or with improvements in muscle function through this mechanism.

Consequently, without available research data, it is not possible to provide detailed findings or data tables on the effects of this compound on mitophagy and muscle health. Future research may explore the potential of various compounds, including salicylic acid derivatives like this compound, in this therapeutic area.

Preclinical Research and Therapeutic Potential of Xenysalate

In Vitro Efficacy Studies Across Various Biological Systems

To establish the foundational efficacy of Xenysalate, a series of in vitro studies are essential. These assays are designed to elucidate the compound's biological activity at the cellular and molecular level. Key methodologies include cell-based assays to determine its effect on specific cellular processes, and enzyme inhibition assays to identify molecular targets. For compounds within the broader class of salicylic (B10762653) acid derivatives, common in vitro tests involve assessing anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes or modulation of inflammatory cytokine production in cell cultures. nih.govnih.gov

A standard approach involves utilizing whole blood assays to evaluate the inhibition of COX-1 and COX-2 isoenzymes. nih.gov Additionally, tests measuring the release of inflammatory mediators such as histamine or leukotriene C4 from isolated leukocytes can provide insights into potential anti-inflammatory or anti-allergic activities. nih.gov The sensitivity and specificity of these in vitro tests are crucial for accurately predicting the compound's mechanism of action. nih.gov

Table 1: Representative In Vitro Efficacy Assays for Anti-Inflammatory Compounds

| Assay Type | Biological System | Endpoint Measured | Purpose |

| Enzyme Inhibition Assay | Purified COX-1/COX-2 enzymes | IC50 (50% inhibitory concentration) | Determine direct inhibitory activity and selectivity. |

| Whole Blood Assay | Human whole blood | Thromboxane B2 (COX-1) and Prostaglandin E2 (COX-2) levels | Assess COX inhibition in a more physiologically relevant matrix. nih.gov |

| Cytokine Release Assay | Peripheral Blood Mononuclear Cells (PBMCs) | Levels of inflammatory cytokines (e.g., TNF-α, IL-6) | Evaluate the immunomodulatory effects of the compound. |

| Basophil Activation Test (BAT) | Isolated basophils | Upregulation of cell surface markers (e.g., CD63) | Investigate potential anti-allergic mechanisms. nih.gov |

In Vivo Efficacy Assessments in Relevant Animal Models

Following promising in vitro results, the therapeutic potential of this compound must be evaluated in relevant animal models of disease. The selection of an appropriate animal model is critical and should mimic the human condition as closely as possible to ensure the translational relevance of the findings. nih.gov For anti-inflammatory drug candidates, common models include adjuvant-induced arthritis in rats or carrageenan-induced paw edema to assess anti-inflammatory and analgesic effects.

The primary outcomes in these in vivo studies typically include the reduction of disease-specific symptoms, such as inflammation, pain, or tissue damage. nih.gov Histopathological analysis of affected tissues is often employed to quantify the extent of therapeutic benefit at a microscopic level. The data gathered from these models are crucial for establishing a preliminary understanding of the compound's efficacy in a complex biological system.

Methodologies for Determining Optimal Preclinical Dosage Ranges

The determination of an optimal dosage range for preclinical studies is a critical step to ensure that the compound is tested at concentrations that are both safe and effective. altasciences.com This process typically begins with dose range-finding studies in two species, a rodent and a non-rodent, to establish the maximum tolerated dose (MTD). altasciences.com The MTD is the highest dose that does not cause unacceptable toxicity.

Subsequent preclinical toxicology studies will then typically use a control group and at least three dose levels: a low dose, a mid-range dose, and a high dose that is near the MTD. altasciences.com The selection of these doses is informed by the MTD studies and should be designed to establish a dose-response relationship for both efficacy and any potential toxicity. altasciences.com This systematic approach allows for the identification of a therapeutic window for the compound.

Comparative Preclinical Studies with Structurally Related or Functionally Similar Compounds

To better understand the therapeutic profile of this compound, it is beneficial to conduct comparative studies with structurally related compounds, such as other biphenyl (B1667301) salicylic acid derivatives, or with functionally similar drugs that are already in clinical use. nih.gov These studies can help to elucidate the structure-activity relationship (SAR), highlighting which chemical modifications may lead to improved efficacy or a better safety profile. nih.gov

Table 2: Framework for Comparative Preclinical Studies

| Parameter | This compound | Comparator Compound A (Structural Analog) | Comparator Compound B (Functional Analog) |

| In Vitro Potency (IC50) | To be determined | Known value | Known value |

| In Vivo Efficacy (ED50) | To be determined | Known value | Known value |

| Selectivity Profile | To be determined | Known profile | Known profile |

| Pharmacokinetic Profile | To be determined | Known profile | Known profile |

| Safety/Tolerability | To be determined | Known profile | Known profile |

Safety Pharmacology Research and In Vitro/In Vivo Toxicology Studies

Safety pharmacology studies are a regulatory requirement and are designed to investigate the potential undesirable effects of a drug candidate on vital physiological functions. fda.gov The core battery of safety pharmacology studies typically assesses the effects on the central nervous, cardiovascular, and respiratory systems. fda.govfrontagelab.com.cn These studies are generally conducted before first-in-human clinical trials.

In vitro toxicology studies, such as the Ames test for mutagenicity and chromosomal aberration assays, are performed to assess the genotoxic potential of the compound. nih.gov In vivo toxicology studies involve repeated-dose administration in at least two mammalian species (one rodent, one non-rodent) to identify potential target organs for toxicity and to determine the no-observed-adverse-effect level (NOAEL). fda.gov These comprehensive safety and toxicology studies are fundamental to characterizing the risk profile of this compound before it can be considered for clinical development. nih.gov

Advanced Analytical Methodologies for Xenysalate

Development of Highly Sensitive and Specific Quantitative Analytical Methods for Xenysalate

The accurate quantification of this compound in various samples necessitates the development of highly sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) is a cornerstone technique for this purpose. nih.gov Method development often begins with establishing a robust separation technique, such as reversed-phase chromatography, which is suitable for moderately polar compounds like this compound. onlinepharmacytech.info

To achieve high sensitivity, especially for trace amounts in biological or environmental samples, advanced detection methods are employed. While standard UV detectors can be used, techniques like mass spectrometry (MS) or electrochemical detection offer significantly lower detection limits. nih.govonlinepharmacytech.info For instance, an ion-paired chromatographic system coupled with an electrochemical detector has been shown to provide a sensitive assay for similar organic anions in biological fluids. nih.gov Another approach involves coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS), which is renowned for its high sensitivity and selectivity in the bioanalysis of small molecules. onlinepharmacytech.infoijsat.org

Method validation is a critical component of development, ensuring the reliability and reproducibility of the results. Key validation parameters include accuracy, precision, linearity, selectivity, and sensitivity (limit of detection and quantification). ijsat.org For example, recovery experiments are performed by spiking known amounts of the analyte into blank matrices to ensure the extraction process is efficient. A recovery of over 97% has been demonstrated in methods for other organic anions. nih.gov Precision is assessed through within- and between-assay coefficients of variation (CV), which should ideally be below 15%. nih.gov

The table below illustrates typical validation parameters for a hypothetical highly sensitive HPLC-based method for this compound.

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Accuracy (% Recovery) | 85-115% | 98.5% |

| Precision (CV%) | ≤ 15% | < 8.5% |

| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 5 ng/mL |

| Selectivity | No interference at analyte retention time | Passed |

Bioanalytical Method Development for this compound in Complex Biological Matrices

Bioanalytical method development involves the creation and validation of procedures to quantify a compound, such as this compound, in complex biological samples like plasma, urine, or tissue homogenates. quotientsciences.comscispace.com These matrices contain numerous endogenous substances that can interfere with the analysis, making sample preparation a critical step. scispace.combioanalysis-zone.com The primary goals of sample preparation are to remove interferences and concentrate the analyte to improve detection. scispace.com

Common sample preparation techniques include:

Protein Precipitation (PPT): A simple and rapid method where a solvent is added to precipitate proteins, which are then removed by centrifugation. onlinepharmacytech.info

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. onlinepharmacytech.info

Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent. mdpi.com This method is effective for extracting specific anions from complex matrices like plasma. nih.gov

The choice of analytical technique is crucial. Reversed-phase ion-pair HPLC combined with detection methods like electrogenerated chemiluminescence (ECL) can provide high sensitivity and specificity. nih.gov This approach has been used to separate target analytes from potential interferants such as amino acids and indole-based compounds, which are common in biological samples. nih.gov Without adequate separation, these compounds can artificially increase or decrease the analytical signal. nih.gov

The validation of a bioanalytical method is rigorous, ensuring it is reliable and reproducible for its intended use. scispace.com Key considerations include matrix effects, which are the alteration of the analytical signal due to co-eluting substances from the sample matrix. onlinepharmacytech.infobioanalysis-zone.com

The following table outlines a sample workflow for the bioanalytical method development of this compound in plasma.

| Stage | Procedure | Key Consideration |

|---|---|---|

| 1. Sample Collection & Handling | Collect plasma using appropriate anticoagulant; store at -80°C. | Ensure analyte stability during collection and storage. |

| 2. Sample Preparation | Solid-Phase Extraction (SPE) using a strong anion exchange cartridge. | Optimize wash and elution steps to maximize recovery and minimize matrix effects. nih.gov |

| 3. Chromatographic Separation | Reversed-phase HPLC with an ion-pairing agent. | Achieve baseline separation from endogenous plasma components. nih.gov |

| 4. Detection & Quantification | Tandem Mass Spectrometry (LC-MS/MS). | High selectivity and sensitivity for accurate quantification. ijsat.org |

| 5. Method Validation | Assess accuracy, precision, selectivity, stability, and matrix effect. | Demonstrate the method is reliable and reproducible for routine use. scispace.com |

Structure Activity Relationship Sar Studies of Xenysalate and Its Derivatives

Computational Chemistry and Molecular Modeling for SAR Prediction and Ligand Design

Computational chemistry and molecular modeling play a significant role in modern Structure-Activity Relationship studies and the rational design of new ligands and derivatives. These in silico methods allow researchers to investigate the relationship between a molecule's structure and its biological activity without the need for immediate synthesis and testing of a large number of compounds otavachemicals.comdotmatics.commdpi.com.

Key applications of computational approaches in SAR include:

Predicting Biological Activity: By analyzing the structures and activities of known compounds, computational models can predict the potential biological effects of new or untested molecules dotmatics.comcollaborativedrug.com. This is often based on the principle that similar compounds tend to have similar properties dotmatics.com.

Identifying Key Structural Features: Techniques such as quantitative structure-activity relationship (QSAR) aim to build mathematical relationships between molecular descriptors (numerical representations of chemical structures) and biological activity. unifap.brwikipedia.org. These models can help identify which structural features or physicochemical properties are most crucial for activity.

Molecular Docking and Simulations: Molecular docking can predict the preferred binding orientation (pose) of a small molecule ligand within a target protein's binding site. This provides insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding affinity and activity. otavachemicals.commdpi.comnih.gov. Molecular dynamics simulations can further explore the stability of the ligand-protein complex and the conformational changes involved. otavachemicals.commdpi.com.

Rational Design of Derivatives: Based on the insights gained from molecular modeling, researchers can rationally design modifications to a lead compound's structure to potentially enhance activity, selectivity, or improve other properties otavachemicals.commdpi.com. This can involve modifying substituents, altering the scaffold, or exploring isosteric replacements. mdpi.comchemcomp.com.

Pharmacophore Modeling: Pharmacophores represent the essential steric and electronic features of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target and trigger its biological response. mdpi.comchemcomp.com. Computational tools can identify and utilize pharmacophores for virtual screening and de novo design of active compounds. mdpi.comchemcomp.com.

Environmental Fate and Ecotoxicological Research of Xenysalate

Environmental Release and Distribution Pathways of Xenysalate

The environmental release and distribution pathways of chemical compounds like this compound can be complex, involving movement through air, water, and soil compartments. Pollutants can enter the environment through various anthropogenic activities, including industrial processes, agricultural practices, and waste disposal. frontiersin.orgnih.govpouryere.fr Once released, their distribution is influenced by factors such as their physical and chemical properties, as well as environmental conditions. nih.gov

Chemicals can be transported through the atmosphere, deposit onto soil and vegetation, and enter surface water. nih.gov From surface water, they can further distribute into sediments. scielo.org.za In soil, contaminants can leach into groundwater, affecting drinking water quality. tutoroot.comeuropa.eu They can also be redistributed through soil erosion, surface runoff, and wind erosion. europa.eu

While specific studies detailing the environmental release and distribution pathways solely for this compound were not extensively found in the search results, general principles of environmental transport for xenobiotic compounds apply. Xenobiotic compounds, which are foreign to a biological system, can become accessible to microorganisms in different environmental compartments (air, water, soil, or sediment) where they may undergo transformation and degradation. researchgate.net

Biodegradation Mechanisms and Pathways in Environmental Systems

Biodegradation, the breakdown of substances by microorganisms, is a primary process for the elimination of many organic pollutants from the environment. researchgate.netnih.gov The effectiveness of biodegradation depends on factors such as the presence of specific microbial enzymes capable of degrading the compound and the compound's bioavailability. mdpi.com

While direct information on the specific biodegradation mechanisms and pathways of this compound was not detailed in the provided search results, research on the microbial degradation of other complex organic compounds, such as phthalates and hydrocarbons, provides relevant context. nih.govmdpi.com Microbial degradation often involves hydrolysis and further transformation into less toxic or inert products. nih.gov

Microbial Degradation Studies and Identification of Responsible Organisms

Studies on microbial degradation of various pollutants have identified numerous bacterial communities capable of breaking down complex organic molecules. mdpi.com For instance, genera like Pseudomonas, Acinetobacter, and Stenotrophomonas have been found to be dominant hydrocarbon-degrading bacteria in different aquatic environments. mdpi.com These microorganisms can evolve adaptive mechanisms to tolerate and utilize such compounds as carbon and energy sources. mdpi.com

The enzymatic degradation of organic pollutants can occur through stages involving enzyme adsorption onto the substance's surface followed by hydrolysis or other breakdown processes. researchgate.net The rate of biodegradation is influenced by factors including the chemical structure, molecular weight, and crystallinity of the compound. researchgate.net

Specific microbial studies focusing on the organisms responsible for this compound degradation were not found within the scope of this search.

Bioremediation Potential of this compound-Contaminated Sites

Bioremediation, which utilizes biological agents like plants and microorganisms to remove or transform pollutants, is considered a promising and often economically justified technique for cleaning up contaminated sites. frontiersin.orgmdpi.comnih.gov This can involve using natural biodegradation processes or enhancing them through strategies like bioaugmentation (adding specific microbial preparations) or biostimulation (adding nutrients or electron acceptors). nih.govlibretexts.org

While the search results discuss the general principles and applications of bioremediation for various contaminants, including hydrocarbons and heavy metals, specific studies on the bioremediation potential of this compound-contaminated sites were not identified. frontiersin.orgmdpi.comnih.gov However, given that microbial degradation is a key environmental fate process for organic compounds, research into identifying this compound-degrading microorganisms would be a crucial step in assessing its bioremediation potential.

Ecotoxicity Assessment in Aquatic and Terrestrial Environments

Ecotoxicity assessment evaluates the potential harmful effects of substances on ecosystems and the organisms within them. chemsafetypro.com This involves studying the impact of pollutants on various trophic levels and environmental compartments. mdpi.com

Impact on Freshwater Ecosystems and Organisms

Freshwater ecosystems, including rivers, lakes, and wetlands, are vulnerable to pollution from various sources. nps.gove-biom.com Toxic compounds entering these environments can have detrimental effects on aquatic organisms, including fish, invertebrates, and plants. nps.gove-biom.comcabidigitallibrary.orgmdpi.com

Pollutants in freshwater can lead to degraded communities with lower biodiversity, where only pollution-tolerant species may survive. nps.gov Toxic chemicals can cause behavioral changes, physiological stress, and affect developmental stages in aquatic organisms. cabidigitallibrary.orgmdpi.comwildfish.org For instance, studies on the impact of excess fine sediment in rivers have shown negative effects on invertebrates and fish, including reduced habitat availability, altered blood physiology, and increased susceptibility to disease. wildfish.org

While the search results highlight the importance of assessing the ecotoxicity of substances in freshwater environments and discuss methodologies for such assessments, specific data on the impact of this compound on freshwater ecosystems and organisms were not found. mdpi.comrivm.nlnih.goveuropa.eufamic.go.jpctgb.nl Ecotoxicity assessments for aquatic organisms often involve tiered approaches, starting with laboratory data on toxicity to different species and potentially progressing to more environmentally realistic conditions if risks are indicated. ctgb.nl

Soil Contamination and Potential Remediation Strategies

Soil contamination is a significant global issue posing threats to ecosystems and potentially human health through the food chain. frontiersin.orgpouryere.fr Soils can become contaminated by various organic and inorganic pollutants from sources such as agricultural chemicals, industrial waste, and improper waste disposal. frontiersin.orgpouryere.frtutoroot.com

Contaminated soil can negatively affect plant growth, reduce soil fertility, and alter microbial communities. tutoroot.comeuropa.euunacademy.com Toxic substances in the soil can be taken up by plants and animals, entering the food chain. europa.eu

Remediation strategies for contaminated soil aim to reduce contaminant concentrations to levels suitable for the intended land use, minimizing risks to human health and the environment. libretexts.orgsoilutions.co.uk These strategies can include physical, chemical, and biological methods. frontiersin.org

Potential soil remediation strategies include:

Excavation and Offsite Disposal: Physical removal of contaminated soil. soilutions.co.ukrawearthenvironmental.com.au

Capping and Containment: Sealing contaminated soil under a barrier. rawearthenvironmental.com.au

Soil Washing: Using water and chemical treatments to separate contaminants. soilutions.co.ukrawearthenvironmental.com.au

Thermal Desorption: Using heat to remove organic contaminants. libretexts.orgrawearthenvironmental.com.au

Bioremediation: Utilizing microorganisms or plants to degrade or remove pollutants. frontiersin.orgtutoroot.comlibretexts.orgsoilutions.co.uk This can involve bioaugmentation or biostimulation. libretexts.org

Stabilisation/Solidification: Immobilizing contaminants to reduce their mobility. soilutions.co.ukresearchgate.net

While general soil contamination issues and remediation techniques were discussed in the search results, specific research on this compound soil contamination and its potential remediation strategies was not found. frontiersin.orgpouryere.frtutoroot.comeuropa.eulibretexts.orgunacademy.comsoilutions.co.ukrawearthenvironmental.com.auresearchgate.netumass.eduresearchgate.net However, the general principles of soil remediation would apply to this compound contamination depending on its specific properties and the extent of pollution.

Life Cycle Assessment (LCA) Methodologies for Evaluating Environmental Impacts of this compound

The standard framework for conducting an LCA involves four main stages: Goal and Scope Definition, Life Cycle Inventory (LCI), Life Cycle Impact Assessment (LCIA), and Interpretation researchgate.netdrugbank.comejiltalk.orghighseasalliance.orgdiva-portal.org.

Goal and Scope Definition: This initial stage defines the purpose of the study and the boundaries of the system being assessed. For this compound, the goal might be to compare its environmental impact to alternative UV filters or to identify hotspots in its life cycle. The scope would typically encompass all relevant stages, from the acquisition of raw materials needed for its synthesis, through the manufacturing process, its incorporation into products like sunscreens, the use phase (including potential release into aquatic environments), and finally, its end-of-life treatment or disposal drugbank.comdiva-portal.orgnih.govchem960.com. The functional unit, which specifies the service provided by the product (e.g., a certain level of UV protection for a defined period), is also defined at this stage.

Life Cycle Inventory (LCI): The LCI involves collecting data on all relevant environmental inputs and outputs throughout the defined life cycle stages ejiltalk.org. This includes quantifying energy and raw material consumption, as well as emissions to air, water, and soil, and waste generation associated with the production, use, and disposal of this compound and the products containing it ejiltalk.orgchem960.com. For a chemical compound, this would require detailed data on the chemical synthesis pathway, energy use in manufacturing facilities, transportation distances and modes, and fate in wastewater treatment plants and the environment during the use and disposal phases nih.govchem960.com.

Life Cycle Impact Assessment (LCIA): In the LCIA stage, the environmental inputs and outputs inventoried in the LCI are translated into potential environmental impacts researchgate.netresearchgate.net. This involves assigning the inventory data to specific impact categories using characterization factors researchgate.netpre-sustainability.com. Relevant impact categories for assessing a chemical like this compound would include, but are not limited to:

Climate change (measured in CO2 equivalents) researchgate.nethighseasalliance.orgchem960.comuni.lu.

Ecotoxicity, particularly freshwater and marine ecotoxicity, given the potential for sunscreen ingredients to enter aquatic environments diva-portal.orgchem960.compre-sustainability.comuni.lueuropa.eunih.govecetoc.org.

Resource depletion (e.g., fossil fuels, minerals) researchgate.nethighseasalliance.orgchem960.comuni.lu.

Water consumption researchgate.nethighseasalliance.orgwcoomd.org.

Terrestrial acidification and eutrophication researchgate.netuni.lu.

Impact assessment methodologies, such as USEtox, are used to model the potential fate and effects of substances in different environmental compartments pre-sustainability.comeuropa.eunih.govecetoc.org.

While LCA is a recognized and valuable tool for assessing the environmental profile of chemical substances and consumer products like sunscreens, specific published Life Cycle Assessment studies focused solely on this compound were not identified in the available literature. General LCA studies on sunscreens and UV filters highlight the importance of considering impacts across the entire life cycle, from ingredient production to environmental release during use nih.govchem960.comuni.lunih.gov. The use phase, where sunscreen ingredients can be washed off and enter aquatic ecosystems, is often a critical focus for environmental impact assessment, particularly concerning ecotoxicity nih.govchem960.comnih.govecetoc.org.

An LCA specifically for this compound, if conducted, would provide valuable data on its cradle-to-grave environmental performance, allowing for a more informed understanding of its sustainability compared to other UV filtering options and identifying areas for potential environmental improvement in its production, use, and disposal. The absence of specific published data for this compound underscores a potential data gap in the comprehensive environmental assessment of this particular compound.

Regulatory Science and Classification of Xenysalate in Research Context

International Nonproprietary Name (INN) Status and its Implications for Global Research Harmonization

Xenysalate has been assigned the International Nonproprietary Name (INN) status, also recognized as BAN (British Approved Name) nih.govnih.govncats.io. The INN system, coordinated by the World Health Organization (WHO), provides a unique and universally recognized name for pharmaceutical substances. This standardized nomenclature is essential for global research harmonization as it eliminates confusion that could arise from different names used in various countries or by different manufacturers who.intwho.int. The use of a single INN ensures that researchers, clinicians, and regulatory authorities worldwide are referring to the same chemical entity, thereby facilitating the accurate exchange of scientific information, research findings, and regulatory data. This compound is also listed with INN-Latin and INN-Spanish names, further contributing to its international recognition and the harmonization of related documentation nih.gov. The compound is also identified in the WHO-DD (World Health Organization Drug Dictionary) nih.govncats.io.

The adoption of INN for this compound supports the objectives of international initiatives aimed at standardizing data collection and reporting in pharmaceutical research and drug utilization studies who.int. This harmonization is critical for comparing research outcomes from different studies and across different geographical regions, ultimately contributing to a more coherent global understanding of the compound's properties and potential applications.

Integration of this compound Research Findings within Pharmaceutical Regulatory Frameworks

The integration of research findings for compounds like this compound within pharmaceutical regulatory frameworks is a multi-faceted process governed by guidelines and regulations established by regulatory authorities such as the European Medicines Agency (EMA) and the Food and Drug Administration (FDA) europa.eufda.gov. These frameworks are designed to ensure the quality, safety, and efficacy of medicinal products.

Research findings, encompassing data from preclinical studies (including those adhering to Good Laboratory Practice - GLP) and clinical trials (conducted under Good Clinical Practice - GCP), form the basis of regulatory submissions for potential market authorization europa.eufda.gov. While specific details on this compound's regulatory submissions were not extensively available in the search results, the general principles of integrating research into regulatory frameworks apply.

Key aspects of this integration include:

Compliance with Standards: Researchers and developers must adhere to regulatory standards such as GLP for non-clinical studies and GCP for clinical trials to ensure the reliability and integrity of the data generated europa.eufda.gov.

Data Submission: Comprehensive data packages summarizing research findings, including information on the compound's chemical properties, manufacturing processes (following Good Manufacturing Practice - GMP), non-clinical study results, and clinical trial data, are submitted to regulatory agencies europa.eufda.gov.

Regulatory Review: Regulatory bodies review the submitted research findings to assess the compound's safety and efficacy for its intended use. This rigorous evaluation process determines whether the benefits of the compound outweigh its risks fda.gov.

Post-Market Surveillance: Even after a compound receives regulatory approval, ongoing research and data collection may be required as part of post-market surveillance to monitor its performance and identify any potential new safety concerns europa.eu.

The INN and ATC classifications of this compound play a role in this integration by providing standardized identifiers that are used throughout the regulatory process, from initial research documentation to regulatory submissions and post-market monitoring. This standardization facilitates efficient data management and exchange between stakeholders involved in the pharmaceutical pipeline. Regulatory frameworks are continuously evolving, with ongoing efforts to enhance efficiency and integration, which can impact how research findings for compounds like this compound are evaluated and utilized europa.euiif.comresearchgate.net.

Research Methodologies and Syntheses in Xenysalate Studies

Systematic Review Approaches Applied to Xenysalate Literature

Systematic reviews are a cornerstone of evidence synthesis, providing a structured and transparent way to identify, evaluate, and summarize findings from multiple studies. When applied to this compound literature, these reviews aim to consolidate the existing body of knowledge on specific aspects of the compound. A systematic review involves clearly formulated questions, systematic and explicit methods for identifying and selecting relevant primary research, critical appraisal of included studies, and data extraction and analysis. icmr.gov.innih.gov

Thematic Synthesis of Qualitative Research Findings on this compound

Thematic synthesis is a method used to analyze and integrate findings from qualitative research studies. nih.govncrm.ac.uk This approach is valuable for exploring complex phenomena and understanding diverse perspectives related to a topic. When applied to this compound research, thematic synthesis could involve identifying recurring themes and patterns across qualitative studies that explore, for instance, perceptions or experiences related to its use or presence in products. The process typically involves coding text line-by-line, developing descriptive themes close to the original data, and generating analytical themes that offer new interpretations or hypotheses. nih.govresearchgate.net

Meta-Analysis of Quantitative Studies on this compound Efficacy and Safety

Meta-analysis is a statistical technique used to combine quantitative data from multiple independent studies addressing a common research question. wikipedia.orggwu.edu This method increases statistical power and can provide a more precise estimate of an effect than individual studies alone. gwu.edunih.gov In the context of this compound, a meta-analysis would involve pooling quantitative data from studies that measure similar outcomes, such as efficacy in UV absorption or levels detected in environmental samples. The analysis combines effect sizes and variance measures from the included studies, often using methods like inverse variance, Mantel-Haenszel, or Peto methods. wikipedia.orgcochrane.org Fixed-effect and random-effects models are two common statistical approaches used in meta-analysis, with the choice depending on the assumptions about the variability between studies. cochrane.orgnih.gov

Mixed-Methods Synthesis Approaches for Comprehensive Evidence Integration

Mixed-methods synthesis involves integrating findings from both qualitative and quantitative studies within a single review. nih.govkuleuven.be This approach allows for a more comprehensive understanding of a research topic by combining different types of evidence. scribbr.com For this compound research, a mixed-methods synthesis could integrate quantitative data on its presence or concentration with qualitative data on perceptions or behaviors related to products containing it. This synthesis can involve transforming findings from one type of data into a format suitable for combination with the other, such as "qualitizing" quantitative data or "quantitizing" qualitative data. nih.gov Various designs exist for mixed-methods synthesis, including segregated, integrated, and contingent designs. nih.gov

Action Research Paradigms in Translational this compound Research and Implementation (if applicable to research on its application)

Action research is an iterative process of inquiry that aims to bring about change in a specific setting. macrothink.orgcaul.edu.au It is often used in translational research to bridge the gap between research findings and practical implementation. If research on this compound extends to its application or the implementation of related policies or interventions, action research could be applicable. This paradigm involves cycles of planning, acting, observing, and reflecting, often with the participation of stakeholders. macrothink.org It is rooted in the critical paradigm, seeking to address real-world problems and promote change at an indigenous level. macrothink.org

Data Extraction and Critical Appraisal Methodologies for Systematic Reviews of this compound Research

Data extraction and critical appraisal are crucial steps in conducting systematic reviews. Data extraction involves systematically collecting key information from the primary studies included in the review, based on a pre-defined template or form. brocku.cahawaii.edu This process is often performed independently by two reviewers to minimize bias and ensure accuracy. brocku.ca Information extracted typically includes study characteristics, methods, and relevant findings. hawaii.edu

Future Directions and Emerging Research Areas for Xenysalate

Exploration of Novel Therapeutic Applications Beyond Existing Dermatological Indications